
4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid is a complex organic compound that belongs to the class of carboxylic acids This compound features a benzothiophene ring, which is a sulfur-containing heterocycle, and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid typically involves multiple steps. One common method is the carboxylation of a suitable precursor, such as a benzothiophene derivative, using carbon dioxide under high pressure and temperature. This reaction can be catalyzed by transition metals like palladium or nickel to enhance the yield and selectivity.
Another approach involves the oxidation of a benzothiophene derivative with strong oxidizing agents like potassium permanganate or chromium trioxide. This method introduces the carboxylic acid groups at specific positions on the benzothiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dicarboxylic acids, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, dyes, and other materials with specialized properties.
Mecanismo De Acción
The mechanism by which 4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s binding affinity and specificity. The benzothiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene-2-carboxylic acid: Similar structure but with carboxylic acid at a different position.
4-Methylbenzothiophene-2-carboxylic acid: Contains a methyl group in addition to the carboxylic acid.
Thiophene-2-carboxylic acid: Lacks the benzene ring, making it less complex.
Uniqueness
4-(Carboxymethyl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid is unique due to the presence of two carboxylic acid groups and the tetrahydrobenzothiophene ring. This combination of functional groups and structural features provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Propiedades
Número CAS |
81457-92-3 |
|---|---|
Fórmula molecular |
C11H12O4S |
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
4-(carboxymethyl)-6,7-dihydro-5H-1-benzothiophene-4-carboxylic acid |
InChI |
InChI=1S/C11H12O4S/c12-9(13)6-11(10(14)15)4-1-2-8-7(11)3-5-16-8/h3,5H,1-2,4,6H2,(H,12,13)(H,14,15) |
Clave InChI |
ZSNSYOVOANMMSY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CS2)C(C1)(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)
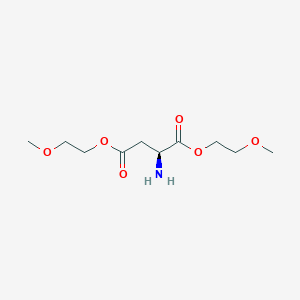



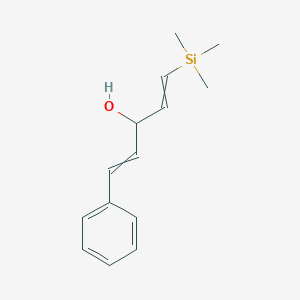

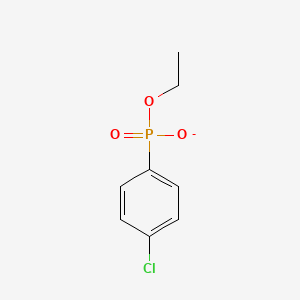
![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)
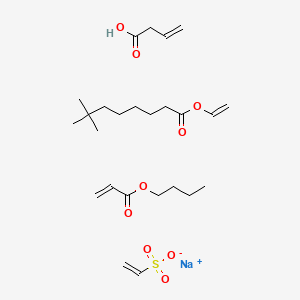
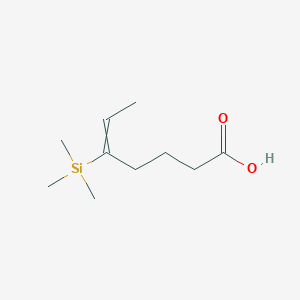
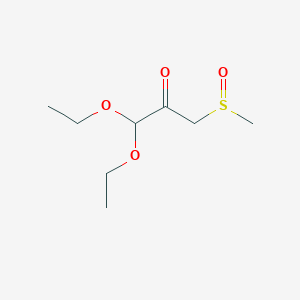
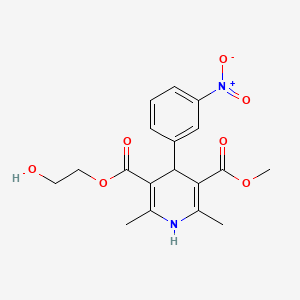
![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)
